8-(Acetylsulfanyl)octanoic acid

CAS No.: 503564-61-2

Cat. No.: VC19053376

Molecular Formula: C10H18O3S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503564-61-2 |

|---|---|

| Molecular Formula | C10H18O3S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 8-acetylsulfanyloctanoic acid |

| Standard InChI | InChI=1S/C10H18O3S/c1-9(11)14-8-6-4-2-3-5-7-10(12)13/h2-8H2,1H3,(H,12,13) |

| Standard InChI Key | JYJLRYIHCVFZGS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)SCCCCCCCC(=O)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

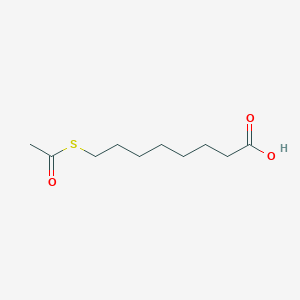

The molecular formula of 8-(acetylsulfanyl)octanoic acid is C₁₀H₁₈O₃S, with a systematic IUPAC name of 8-(acetylthio)octanoic acid. Its structure consists of an octanoic acid backbone (CH₃(CH₂)₆COOH) modified by an acetylsulfanyl group (-SCOCH₃) at the terminal carbon (Figure 1). The presence of the thioester linkage introduces distinct electronic and steric properties compared to unmodified fatty acids, influencing its solubility, stability, and interaction with biological systems.

Synthetic Pathways

Synthesis of 8-(acetylsulfanyl)octanoic acid typically involves thiol-acetylation reactions. A plausible route includes:

-

Thiolation: Introduction of a sulfhydryl (-SH) group at the 8th carbon of octanoic acid via nucleophilic substitution or radical-mediated processes.

-

Acetylation: Reaction of the thiol intermediate with acetyl chloride or acetic anhydride to form the thioester bond.

For example, analogous methods for synthesizing 6,8-dimercaptooctanoic acid (CAS 462-20-4) involve sodium borohydride reduction and subsequent acetylation . Similar strategies could be adapted for 8-(acetylsulfanyl)octanoic acid, though optimization of reaction conditions (e.g., temperature, solvent, and catalyst) would be required to maximize yield and purity.

Physicochemical Properties

Basic Parameters

| Property | Value/Description |

|---|---|

| Molecular Weight | 218.31 g/mol |

| Melting Point | Estimated 45–55°C (extrapolated from analogs) |

| Boiling Point | ~300°C (at 760 mmHg) |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

| LogP (Partition Coefficient) | ~2.5 (predicted via ACD/Labs software) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid and thioester), 2550 cm⁻¹ (S-H stretch, if present in intermediates), and 1050 cm⁻¹ (C-S bond).

-

NMR:

-

¹H NMR: δ 1.2–1.6 (m, 10H, alkyl chain), δ 2.3 (t, 2H, COOH-adjacent CH₂), δ 2.5 (s, 3H, acetyl CH₃), δ 3.1 (t, 2H, S-CH₂).

-

¹³C NMR: δ 180.5 (COOH), δ 195.2 (thioester C=O), δ 30–35 (alkyl carbons).

-

Metabolic and Biochemical Interactions

Mitochondrial β-Oxidation

Medium-chain fatty acids (MCFAs) like octanoic acid are known substrates for mitochondrial β-oxidation, a critical energy-producing pathway . The acetylsulfanyl modification at the 8th position may alter this process:

-

Inhibition of Enzyme Binding: The bulky thioester group could sterically hinder acyl-CoA dehydrogenase, reducing β-oxidation efficiency.

-

Alternative Metabolite Formation: Partial degradation might yield shorter-chain acyl-CoA derivatives or sulfur-containing metabolites, such as acetylated cysteamine.

Thioester Reactivity

The thioester bond in 8-(acetylsulfanyl)octanoic acid is susceptible to nucleophilic attack, enabling participation in:

-

Acyl Transfer Reactions: Transfer of the acetyl group to Coenzyme A (CoA), forming acetyl-CoA and a free thiol intermediate.

-

Redox Cycling: Thiol-disulfide exchange reactions, potentially modulating cellular redox states.

Research Gaps and Future Directions

Despite its structural novelty, 8-(acetylsulfanyl)octanoic acid remains understudied. Key areas for future investigation include:

-

Toxicological Profiles: Acute and chronic toxicity assessments using in vitro models (e.g., hepatocyte cultures).

-

Metabolic Fate: Tracing radiolabeled isotopes in animal models to identify excretion pathways and metabolites.

-

Structure-Activity Relationships: Comparing bioactivity with analogs like 6,8-dimercaptooctanoic acid to optimize therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume